CCR2 antagonist 4
Overview
Description
CCR2 antagonist 4 is a potent and selective inhibitor of the C-C chemokine receptor type 2 (CCR2). This receptor is primarily expressed on the surface of monocytes, macrophages, and lymphocytes, and plays a crucial role in the recruitment of immune cells to sites of inflammation. By blocking the interaction between CCR2 and its ligands, such as CCL2, this compound can significantly reduce inflammatory responses and has potential therapeutic applications in various inflammatory and immune-related diseases .
Preparation Methods
The synthesis of CCR2 antagonist 4 involves multiple steps, including the formation of key intermediates and their subsequent functionalizationThe final product is obtained through a series of coupling reactions and purification steps . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
CCR2 antagonist 4 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of functional groups with other groups, often using reagents like halogens or alkylating agents.
Scientific Research Applications
CCR2 antagonist 4 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of CCR2 in various chemical processes and to develop new synthetic methodologies.
Biology: In biological research, this compound is employed to investigate the function of CCR2 in immune cell migration and inflammation.
Medicine: The compound has potential therapeutic applications in treating diseases such as chronic liver disease, cancer, and neuroinflammatory disorders by reducing inflammation and inhibiting disease progression
Mechanism of Action
CCR2 antagonist 4 exerts its effects by binding to the CCR2 receptor and blocking its interaction with its natural ligands, such as CCL2. This inhibition prevents the activation of downstream signaling pathways that lead to the recruitment of immune cells to sites of inflammation. The molecular targets involved include the G protein-coupled receptor (GPCR) signaling pathway, which plays a key role in mediating the inflammatory response .
Comparison with Similar Compounds
CCR2 antagonist 4 can be compared with other similar compounds, such as:
RS504393: Another CCR2 antagonist with a different chemical structure but similar inhibitory effects on CCR2-mediated signaling.
Maraviroc: A CCR5 antagonist that also targets chemokine receptors but has a different specificity and therapeutic application.
BMS-813160: A dual CCR2/CCR5 antagonist that inhibits both CCR2 and CCR5 receptors, offering broader anti-inflammatory effects .
This compound is unique in its high selectivity and potency for CCR2, making it a valuable tool for studying the specific role of this receptor in various biological processes and diseases.
Properties
IUPAC Name |
N-[2-[[(3R)-1-[(4-chlorophenyl)methyl]pyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClF3N3O2/c22-17-6-4-14(5-7-17)12-28-9-8-18(13-28)27-19(29)11-26-20(30)15-2-1-3-16(10-15)21(23,24)25/h1-7,10,18H,8-9,11-13H2,(H,26,30)(H,27,29)/t18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOQJSULMWXFRK-GOSISDBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)CC3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)CC3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClF3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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